molecular formula C17H13ClN2OS2 B2402344 1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone CAS No. 864918-32-1

1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone

Cat. No. B2402344
CAS RN: 864918-32-1
M. Wt: 360.87
InChI Key: ZKTYTEORWLGWQU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone, also known as CMPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMPT belongs to the class of thiadiazole derivatives, which have been studied for their antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Mechanism : A novel class of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, including a compound structurally related to 1-(4-chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone, was synthesized via an interesting mechanism involving internal nucleophilic substitution followed by an SN2-type nucleophilic substitution (Tahtaci & Aydin, 2019).

Biological and Medicinal Applications

  • Antituberculosis Activity : A series of 3-heteroarylthioquinoline derivatives, including a structurally similar compound, showed in vitro activity against Mycobacterium tuberculosis H37Rv, suggesting potential antituberculosis applications (Chitra et al., 2011).
  • Antimicrobial Properties : Heterocyclic compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, derived from 4-chlorophenol (a related compound), have been synthesized and tested for antimicrobial activity against gram-positive and gram-negative bacteria (Wanjari, 2020).
  • Corrosion Inhibition : Thiazole and thiadiazole derivatives, including compounds structurally related to the target compound, have been studied for their corrosion inhibition performance on iron, suggesting their potential application in corrosion prevention (Kaya et al., 2016).

Structural and Molecular Studies

  • Molecular Docking Study : A study on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of a compound similar to the target compound was reported, providing insights into its molecular properties and potential interactions (ShanaParveen et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-11-3-2-4-13(9-11)16-19-17(23-20-16)22-10-15(21)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTYTEORWLGWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone
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1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone
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1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone

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